Selectivity vs. MAO-A/B: LSD1-IN-13 Exhibits >4000-Fold Margin, Minimizing Off-Target Confounds Seen with Other Inhibitors
LSD1-IN-13 demonstrates exceptional selectivity for LSD1 over the related monoamine oxidases MAO-A and MAO-B, a critical differentiator from other tool compounds. The compound shows >100 μM inhibition against both MAO-A and MAO-B , resulting in a >4000-fold selectivity window compared to its primary LSD1 IC50 of 24.43 nM [1]. This is a significant quantitative improvement over the commonly used tool compound OG-L002, which, while having a comparable LSD1 IC50 of 20 nM, exhibits only 36-fold selectivity over MAO-B and 69-fold over MAO-A .
| Evidence Dimension | Selectivity Index (Fold Difference vs. LSD1 IC50) |
|---|---|
| Target Compound Data | MAO-A: >4000-fold; MAO-B: >4000-fold |
| Comparator Or Baseline | OG-L002: MAO-A = 69-fold; MAO-B = 36-fold |
| Quantified Difference | LSD1-IN-13 shows >58x greater selectivity for MAO-A and >111x greater selectivity for MAO-B compared to OG-L002. |
| Conditions | In vitro enzymatic assays for LSD1, MAO-A, and MAO-B. |
Why This Matters
For researchers, the >4000-fold selectivity ensures that observed phenotypic effects, such as the induction of differentiation or changes in gene expression, can be attributed to LSD1 inhibition with high confidence, rather than being confounded by the neuromodulatory and metabolic side effects associated with MAO inhibition.
- [1] Li, C.; Su, M.; Zhu, W.; Kan, W.; Ge, T.; Xu, G.; Wang, S.; Sheng, L.; Gao, F.; Ye, Y.; et al. Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. J. Med. Chem. 2022, 65 (5), 4335–4349. View Source
